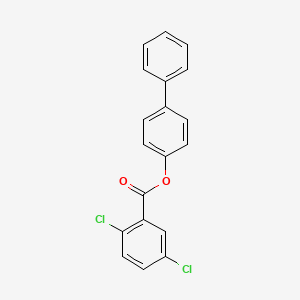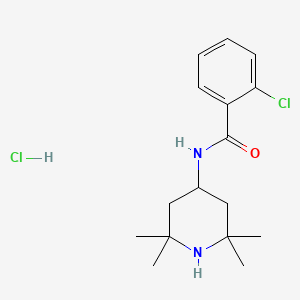![molecular formula C12H10ClN3O3S B5205693 N-(4-chlorophenyl)-2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5205693.png)
N-(4-chlorophenyl)-2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetamide, commonly known as CPDT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. CPDT is a thioacetamide derivative that belongs to the class of compounds known as pyrimidinethiones.
Wirkmechanismus
The mechanism of action of CPDT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. CPDT has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell proliferation and survival. Additionally, CPDT has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
CPDT has been shown to have a variety of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and improvements in cognitive function. Additionally, CPDT has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPDT for lab experiments is its relatively low toxicity compared to other compounds used in scientific research. Additionally, CPDT is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of CPDT is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on CPDT, including further studies on its mechanism of action, optimization of its therapeutic properties, and development of new derivatives with improved pharmacological properties. Additionally, CPDT may have potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease, which warrant further investigation.
Synthesemethoden
CPDT can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The most common method for synthesizing CPDT is the chemical synthesis method, which involves the reaction of 4-chlorobenzaldehyde with thiourea and 2,4,6-trihydroxypyrimidine in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to yield CPDT.
Wissenschaftliche Forschungsanwendungen
CPDT has been studied extensively for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that CPDT has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, CPDT has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c13-7-1-3-8(4-2-7)14-11(19)6-20-12-15-9(17)5-10(18)16-12/h1-5H,6H2,(H,14,19)(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZJIQAOKUQFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-6-isopropyl-2-pyrimidinamine](/img/structure/B5205632.png)


![1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B5205648.png)
![4-chloro-N-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5205655.png)
![1-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5205663.png)
![N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-yl)-2-pyridinamine](/img/structure/B5205670.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B5205675.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5205701.png)

![3-(2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B5205715.png)
![5-(2-hydroxy-3-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5205719.png)
![2-[benzyl(methyl)amino]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5205726.png)